Bet-IN-4
Descripción general
Descripción
Bet-IN-4 is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the BET family of bromodomain proteins, which play a crucial role in regulating gene expression.
Aplicaciones Científicas De Investigación
Mathematical Learning
- Discourse Learning with Mathematical Bet Line Strategy: A study by Pratiwi, Rachman, and Ariawan (2019) explored the use of a mathematical bet line strategy in discourse learning to improve mathematical understanding among fourth-grade students. This approach showed that both male and female students exhibited similar levels of mathematical understanding ability, suggesting the strategy's effectiveness in gender-neutral mathematical education enhancement (Pratiwi, Rachman, & Ariawan, 2019).
BET Method in Material Science
Application in Energetic Materials, Propellants, and Explosives Research
The BET method, as discussed by Xiaolon (2014), is a crucial tool in the research of explosives. It efficiently determines specific surface areas and pore sizes of powdery materials and is particularly suitable for testing dangerous materials (Xiaolon, 2014).
Surface Area Determination in MOFs and Zeolites
Walton and Snurr (2007) utilized the BET analysis for determining surface areas of metal-organic frameworks (MOFs) and zeolites containing ultra-micropores. Their study confirmed the BET theory's applicability in obtaining surface areas of these materials, thereby validating its use in material science research (Walton & Snurr, 2007).
BET Inhibitors in Cancer Research
Functional Genomic Landscape of Human Breast Cancer
Marcotte et al. (2016) identified vulnerabilities in breast cancer, including candidate "drivers," and potential resistance mechanisms for BET inhibitors, highlighting their application in cancer research and therapy (Marcotte et al., 2016).
BET Bromodomain Inhibition in Myeloma
Chaidos et al. (2014) demonstrated the antimyeloma activity of novel bromodomain inhibitors, providing insights into the pathways required for myeloma cell proliferation and supporting the clinical testing of these inhibitors in myeloma treatment (Chaidos et al., 2014).
Neuroimaging and AI Applications
Automated Brain Extraction in Neuroimaging
Smith (2002) developed the Brain Extraction Tool (BET), a robust and accurate method for segmenting MRI head images into brain and non-brain, influencing the accuracy of neuroimaging studies (Smith, 2002).
HD-BET Algorithm Using Artificial Neural Networks
Isensee et al. (2019) introduced HD-BET, an algorithm based on artificial neural networks for brain extraction in neuroimaging, demonstrating its robust performance in various MRI datasets (Isensee et al., 2019).
Propiedades
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-3-methyl-1-(pyridin-2-ylmethyl)quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-9-16-10-18(21-14(2)24-28-15(21)3)20(27-4)11-19(16)25(22(13)26)12-17-7-5-6-8-23-17/h5-11H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGWSVHZXWFLIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N(C1=O)CC3=CC=CC=N3)OC)C4=C(ON=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1801503-93-4 | |
Record name | ODM-207 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801503934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ODM-207 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5NEF7JDK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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